3-Iodo-2-nitrobenzoic acid
Overview
Description
Scientific Research Applications
Synthesis of Nitroisocoumarins
3-Iodo-2-nitrobenzoic acid plays a role in the synthesis of 5-nitroisocoumarins. Through Castro–Stephens coupling followed by in situ Cu-catalyzed ring-closure, this process yields significant compounds like 3-aryl-5-nitroisocoumarins. Such compounds have applications in various chemical syntheses and studies (Woon, Dhami, Mahon, & Threadgill, 2006).
Tissue Sulfhydryl Groups Analysis
This compound derivatives, such as 5,5′-dithiobis(2-nitrobenzoic acid), are utilized in biochemistry for determining sulfhydryl groups in biological materials. This has implications in understanding various biological and chemical processes in tissues (Ellman, 1959).
Organic Chemistry and Industrial Production
In organic chemistry, 3-nitrobenzoic acid derivatives, closely related to this compound, serve as intermediates for medicines and dyes. They are important in synthesizing products like azo dyes, medicine biodobenzene acid, bile acid filmo, and anti-inflammatory analgesic drugs (Yin Qun, 2010).
Supramolecular Assembly
This compound is also relevant in the study of supramolecular assemblies. For example, 3,5-dinitrobenzoic acid, a compound similar in structure, forms unique molecular complexes that are significant in understanding molecular interactions and crystal engineering (Ranganathan & Pedireddi, 1998).
Crystal Engineering
In crystal engineering, derivatives of this compound, like 4-nitrobenzoic acid, are studied for forming molecular tapes and complex structures. These studies have applications in materials science and the design of new molecular structures (Saha, Nangia, & Jaskólski, 2005).
Photoluminescence and Gas Sensor Properties
Some nitrobenzoic acid derivatives are used in the synthesis of materials with photoluminescence and gas sensor properties. This is crucial in the development of sensors and materials for various industrial applications (Su, Li, Jian, & Wang, 2010).
Luminescence Studies in Chemistry
Compounds derived from this compound are used in studying luminescence in lanthanide ion-based coordination polymers. This has implications in the field of photophysics and materials science (de Bettencourt-Dias & Viswanathan, 2006).
Molecular Structure Analysis
Research involving 3-nitrobenzoic acid, a related compound, includes studying the influence of various metal ions on its electronic system. This has applications in analytical chemistry and the study of molecular interactions (Świsłocka et al., 2007).
Corrosion Inhibition Studies
This compound derivatives are also significant in the study of corrosion inhibition. They are used to investigate and develop materials that protect metals from corrosion, a key area in materials engineering (Ameh & Eddy, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-iodo-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAROBUTYHYZPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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